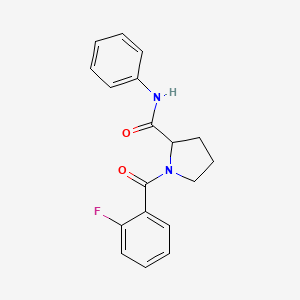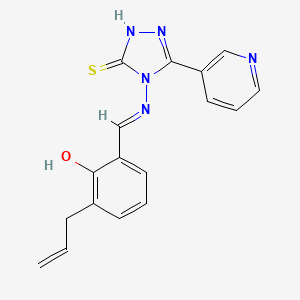![molecular formula C17H18N2O B6026452 5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6026452.png)
5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of two methyl groups at positions 5 and 6, and a 2-methylphenoxy group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethyl-1H-benzimidazole.
Etherification: The benzimidazole is then reacted with 2-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole-4-carboxylic acid.
Reduction: 5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1,3-dihydrobenzodiazole.
Substitution: 5,6-dimethyl-2-[(2-aminophenoxy)methyl]-1H-1,3-benzodiazole.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential antimicrobial and anticancer activities. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with key molecular targets within cells. For instance, it can inhibit the function of enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells, such as cancer cells . Additionally, it can disrupt the integrity of bacterial cell membranes, resulting in antimicrobial effects.
Comparison with Similar Compounds
- 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
- 5,6-dimethyl-1H-benzimidazole
- 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole
Comparison: Compared to its analogs, 5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole exhibits enhanced biological activity due to the presence of the additional methyl groups, which can influence its binding affinity to molecular targets. Its unique structure also provides greater stability and solubility, making it a more effective compound in various applications.
Properties
IUPAC Name |
5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-6-4-5-7-16(11)20-10-17-18-14-8-12(2)13(3)9-15(14)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSDHXKTHSDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(morpholin-4-yl)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6026370.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)
![4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOLE](/img/structure/B6026391.png)


![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6026421.png)
![5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6026423.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)

![4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B6026436.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6026447.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
